molecular formula C10H10O2 B2838078 2-Phenylisocrotonic acid CAS No. 3127-67-1

2-Phenylisocrotonic acid

Cat. No.: B2838078
CAS No.: 3127-67-1
M. Wt: 162.188
InChI Key: UBJNPHAYKBNFOC-MBXJOHMKSA-N
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Description

2-Phenylisocrotonic acid, also known as (Z)-2-Phenyl-2-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of crotonic acid, characterized by the presence of a phenyl group attached to the second carbon of the butenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylisocrotonic acid can be synthesized through several methods, including the condensation of benzaldehyde with acetic acid derivatives. One common method involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylisocrotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce phenylbutanol .

Scientific Research Applications

2-Phenylisocrotonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylisocrotonic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For instance, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(Z)-2-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNPHAYKBNFOC-MBXJOHMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C1=CC=CC=C1)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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